
(2S,3R,11bR)-Dihydrotetrabenazine D-Val
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound known for its intricate structure and significant value in scientific research. It is related to tetrabenazine, a drug used to treat hyperkinetic movement disorders. The compound’s molecular formula is C24H38N2O4, and it has a molecular weight of 418.58 .
準備方法
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine D-Val involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically require precise reaction conditions, such as controlled temperatures and specific reagents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反応の分析
(2S,3R,11bR)-Dihydrotetrabenazine D-Val undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
(2S,3R,11bR)-Dihydrotetrabenazine D-Val, commonly referred to as dihydrotetrabenazine, is a chemical compound derived from tetrabenazine and is primarily used in clinical and research settings for various applications. It functions as an inhibitor of the vesicular monoamine transporter type 2 (VMAT2), which leads to a depletion of monoamines, particularly dopamine, in the brain. The (+)-isomer of dihydrotetrabenazine has a high affinity for VMAT2, with an inhibition constant () around 1 nM, while the (-)-isomer shows much lower affinity (approximately 1000-fold less) at around 2 µM.
Clinical Applications
Dihydrotetrabenazine is primarily utilized in the treatment of movement disorders. Specifically, tetrabenazine, the precursor to dihydrotetrabenazine, is used in treating Huntington's disease and tardive dyskinesia.
- Tardive Dyskinesia: Dihydrotetrabenazine's VMAT2 inhibitory action helps manage tardive dyskinesia by reducing dopamine release in the striatum . Long-term treatment with dopamine receptor blocking agents can lead to an increased dopamine D2 receptor-mediated response, causing tardive dyskinesia, which can be addressed through VMAT2 inhibition . Valbenazine, a structural derivative, is also used for tardive dyskinesia because it selectively inhibits VMAT2 and has a single active isomer.
Research Applications
Beyond its clinical use, dihydrotetrabenazine is valuable in pharmacological research.
- Neurotransmitter Modulation: Dihydrotetrabenazine impacts serotonin and norepinephrine transport, in addition to dopamine, which makes it useful for studying neurotransmitter systems and their interactions.
- Stereochemistry and Pharmacodynamics: The existence of dihydrotetrabenazine in multiple stereoisomeric forms, due to its three chiral centers, makes it a subject of interest in stereochemistry and pharmacology. The differences in binding profiles among its isomers suggest they may have unique off-target effects, influencing their therapeutic efficacy and safety profiles.
- Pharmacokinetics and Pharmacodynamics: Recent research emphasizes the importance of quantifying individual isomers to understand their pharmacokinetics and pharmacodynamics in clinical settings better.
Comparative Compounds
Structural similarities exist between dihydrotetrabenazine and other compounds used for similar therapeutic purposes:
Compound Name | Structure Similarity | Primary Use | Unique Feature |
---|---|---|---|
Tetrabenazine | Close analog | Movement disorders | Precursor to dihydrotetrabenazine |
Valbenazine | Structural derivative | Tardive dyskinesia | Selective VMAT2 inhibitor; single active isomer |
Deutetrabenazine | Deuterated form | Movement disorders | Prolonged half-life due to deuteration |
Reserpine | Similar action | Antipsychotic | Covalent binding to VMAT2 |
作用機序
The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating synaptic transmission and reducing hyperkinetic movements .
類似化合物との比較
(2S,3R,11bR)-Dihydrotetrabenazine D-Val is unique compared to other similar compounds due to its specific stereochemistry and molecular structure. Similar compounds include:
Tetrabenazine: Used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used to treat tardive dyskinesia.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .
特性
分子式 |
C24H38N2O4 |
---|---|
分子量 |
418.6 g/mol |
IUPAC名 |
[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1 |
InChIキー |
GEJDGVNQKABXKG-OYWYANMWSA-N |
異性体SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。